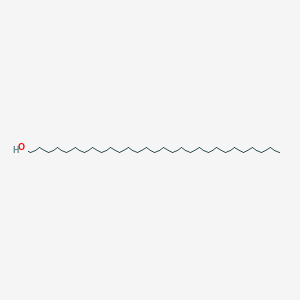

1-Nonacosanol

Description

Properties

IUPAC Name |

nonacosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h30H,2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBSGDQYUYBUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216446 | |

| Record name | 1-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-76-6 | |

| Record name | 1-Nonacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NONACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE2MXY103L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of 1-Nonacosanol?

An In-depth Technical Guide to the Physicochemical Properties of 1-Nonacosanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-nonacosanol, a long-chain saturated fatty alcohol. The information presented is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the properties of such molecules are of interest. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate experimental workflows and structure-property relationships.

Core Physicochemical Properties

1-Nonacosanol is a straight-chain, 29-carbon primary fatty alcohol.[1] Its long aliphatic chain and terminal hydroxyl group dictate its physical and chemical behaviors.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | Nonacosan-1-ol | [2] |

| Synonyms | n-Nonacosanol, Nonacosyl alcohol | |

| CAS Number | 6624-76-6 | [2] |

| Molecular Formula | C29H60O | [2] |

| Molecular Weight | 424.79 g/mol | [3] |

| Appearance | White, waxy solid (at STP) | Inferred |

Thermal and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 84.6 °C (357.75 K) | [3] |

| 47-49 °C | ||

| Boiling Point | Decomposes before boiling at atmospheric pressure. Estimated high boiling point under vacuum. | Inferred |

| Density | Not experimentally determined. Estimated to be ~0.8-0.9 g/cm³ at room temperature. | Inferred |

| Solubility | Water: InsolubleNonpolar Organic Solvents (e.g., hexane, chloroform): SolublePolar Organic Solvents (e.g., ethanol, methanol): Sparingly soluble | Inferred |

Note on conflicting data: There is a notable discrepancy in the reported melting points for 1-Nonacosanol. The value of 84.6 °C originates from a 1952 study by Stallberg et al., while other sources report a range of 47-49 °C without a clear primary reference. Given the trend of increasing melting points with longer carbon chains in fatty alcohols, the higher value is considered more likely to be accurate.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 1-Nonacosanol.

Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus.

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp®)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of 1-Nonacosanol is finely ground into a powder using a mortar and pestle to ensure uniform packing.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a packed sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/min) is used to get a preliminary estimate.

-

Accurate Determination: A fresh sample is prepared. The apparatus is set to a starting temperature approximately 20 °C below the estimated melting point. The heating rate is slowed to 1-2 °C/min as the temperature approaches the melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a melting range.

Density Determination of a Waxy Solid (Wax-Coat Immersion Method)

This method is suitable for determining the density of solid, non-porous materials like 1-Nonacosanol.

Apparatus:

-

Analytical balance with a hook for suspended weighing

-

Beaker large enough to fully submerge the sample

-

A liquid of known density in which the solid is insoluble (e.g., water with a surfactant)

-

Fine wire for suspending the sample

Procedure:

-

Dry Weight: A solid piece of 1-Nonacosanol is weighed in the air. This is the "dry weight."

-

Suspended Weight: The solid is suspended from the balance hook via the fine wire and fully submerged in the beaker of liquid with known density. The weight is recorded as the "suspended weight."

-

Calculation: The density (ρ) of the solid is calculated using the formula: ρ_solid = (Weight_dry * ρ_liquid) / (Weight_dry - Weight_suspended)

Solubility Determination (Gravimetric Method)

This protocol determines the solubility of 1-Nonacosanol in a given solvent.

Apparatus:

-

Vials with sealed caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Evaporating dish

Procedure:

-

Sample Preparation: An excess amount of 1-Nonacosanol is added to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches saturation equilibrium.

-

Filtration: A sample of the supernatant is carefully drawn and filtered to remove any undissolved solid.

-

Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).

Visualizations

The following diagrams, created using the DOT language, illustrate a key experimental workflow and the fundamental structure-property relationships of 1-Nonacosanol.

Caption: Workflow for determining the melting point of 1-Nonacosanol.

Caption: Relationship between molecular structure and key properties.

Conclusion

1-Nonacosanol exhibits physicochemical properties characteristic of long-chain fatty alcohols: it is a high-melting, waxy solid with poor aqueous solubility and good solubility in nonpolar organic solvents. These properties are a direct consequence of its long, nonpolar alkyl chain and the presence of a terminal polar hydroxyl group capable of hydrogen bonding. While some specific experimental data, such as a definitive melting point and density, require further investigation to resolve discrepancies in the literature, the general behavior of this molecule is well-understood within the context of its chemical class. The provided experimental protocols offer a foundation for the precise and accurate determination of its properties in a laboratory setting.

References

1-Nonacosanol: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonacosanol, a 29-carbon saturated long-chain primary alcohol, is a naturally occurring plant wax constituent found in the cuticle of various plant species. As a component of the epicuticular wax layer, it plays a crucial role in protecting plants from environmental stressors such as water loss, UV radiation, and pathogen attack. The unique physicochemical properties of 1-nonacosanol and other very-long-chain fatty alcohols have garnered interest in the pharmaceutical and nutraceutical industries for their potential health benefits. This technical guide provides a comprehensive overview of the natural sources, distribution in plant tissues, and methodologies for the extraction and quantitative analysis of 1-nonacosanol.

Natural Sources and Distribution in Plants

1-Nonacosanol is primarily located in the epicuticular waxes of plants, which form a crystalline layer on the surface of leaves, fruits, and stems. Its distribution and concentration vary significantly among plant species, cultivars, and even different organs of the same plant. Environmental conditions and the developmental stage of the plant also influence the composition of cuticular waxes.

While extensive quantitative data for 1-nonacosanol across a wide array of plant species is not exhaustively compiled in a single repository, existing research indicates its presence in various well-known plants. The following table summarizes available quantitative data on 1-nonacosanol in different plant sources. It is important to note that the methodologies for extraction and quantification may vary between studies, leading to potential variations in reported values.

| Plant Species | Plant Part | 1-Nonacosanol Concentration/Relative Abundance | Reference(s) |

| Triticum aestivum (Wheat) | Leaf | Present, but not the dominant alcohol | [1] |

| Pinus halepensis (Aleppo pine) | Needles | Major secondary alcohol is nonacosan-10-ol | [2] |

| Vitis vinifera (Grape) | Berry | Primary alcohols are minor components of the wax | |

| Malus domestica (Apple) | Fruit | Present in cuticular wax | [2] |

| Solanum lycopersicum (Tomato) | Fruit | Alken-1-ols are more prominent than saturated alcohols | [3] |

| Prunus avium (Sweet cherry) | Fruit | Nonacosan-10-ol is the most abundant secondary alcohol | [3] |

| Vaccinium myrtillus (Bilberry) | Fruit | Present in cuticular wax | [4] |

| Quercus suber (Cork Oak) | Leaf | Alkanols are a minor proportion of cuticular wax |

Note: The table reflects the current available data from the conducted searches. The concentration of 1-nonacosanol can be influenced by factors such as genotype, growth conditions, and developmental stage. Further research is required for a more comprehensive quantitative understanding across the plant kingdom.

Experimental Protocols

The accurate quantification of 1-nonacosanol from plant matrices requires a systematic approach involving extraction, fractionation, and instrumental analysis. The following section outlines a general methodology based on common practices in the field.

Extraction of Cuticular Waxes

The extraction method aims to selectively remove the epicuticular waxes without disrupting the underlying plant tissue.

-

Objective: To isolate the total cuticular wax from the plant surface.

-

Apparatus:

-

Beakers

-

Forceps

-

Analytical balance

-

Rotary evaporator

-

Glass vials

-

-

Reagents:

-

Chloroform (or other suitable organic solvents like hexane or dichloromethane)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Gently harvest the desired plant material (e.g., leaves, fruits).

-

Determine the surface area of the plant material if quantification per unit area is required.

-

Immerse the plant material in a beaker containing chloroform for a short duration (typically 30-60 seconds) to dissolve the epicuticular waxes. Agitation can enhance extraction efficiency.

-

Carefully remove the plant material from the solvent.

-

Filter the chloroform extract through anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to dryness using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).

-

Redissolve the dried wax residue in a known volume of a suitable solvent (e.g., hexane) for further analysis.

-

Fractionation and Derivatization (for GC-MS analysis)

For accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS), polar functional groups, such as the hydroxyl group in 1-nonacosanol, need to be derivatized to increase their volatility. Silylation is a common derivatization technique for this purpose.

-

Objective: To convert 1-nonacosanol into a volatile derivative suitable for GC-MS analysis.

-

Apparatus:

-

Heating block or oven

-

GC vials with caps

-

Microsyringes

-

-

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Internal standard (e.g., n-tetracosane or a similar long-chain alkane)

-

-

Procedure:

-

Transfer a known aliquot of the wax extract into a GC vial.

-

Add a known amount of the internal standard.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

To the dried residue, add a mixture of BSTFA (with 1% TMCS) and anhydrous pyridine (e.g., 50 µL of each).

-

Seal the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS system.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the separation and quantification of components in complex mixtures like plant waxes.

-

Objective: To separate, identify, and quantify the trimethylsilyl (TMS) derivative of 1-nonacosanol.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis (e.g., DB-5ms, HP-5ms)

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 280-300°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80-100°C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 5-10°C/min to a final temperature of 300-320°C.

-

Final hold: Hold at the final temperature for 10-20 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Quantification:

-

Identify the peak corresponding to the TMS derivative of 1-nonacosanol based on its retention time and mass spectrum.

-

Quantify the amount of 1-nonacosanol by comparing the peak area of its TMS derivative to the peak area of the internal standard. A calibration curve prepared with authentic standards of 1-nonacosanol should be used for accurate quantification.

-

Mandatory Visualizations

Biosynthesis of 1-Nonacosanol

The biosynthesis of 1-nonacosanol is part of the larger pathway for the production of very-long-chain fatty acids (VLCFAs) and their derivatives. The process begins with the elongation of C18-CoA fatty acids in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) complex. The resulting very-long-chain acyl-CoAs can then be reduced to their corresponding primary alcohols.

Caption: Biosynthesis pathway of 1-Nonacosanol in plants.

Experimental Workflow for 1-Nonacosanol Quantification

The following diagram illustrates the general workflow for the quantification of 1-nonacosanol from plant material.

Caption: Experimental workflow for 1-Nonacosanol quantification.

References

The Genesis of a Protective Sheen: A Technical Guide to the Biosynthesis of 1-Nonacosanol in Plant Cuticular Wax

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cuticular wax of plants is a complex amalgam of hydrophobic compounds that forms a critical barrier against environmental stressors, including desiccation, UV radiation, and pathogen attack. Among the myriad of components that constitute this protective layer, very-long-chain fatty alcohols (VLCFAs) play a pivotal role. This technical guide delves into the intricate biosynthetic pathway of a specific primary alcohol, 1-nonacosanol (C29H60O), a common constituent of the cuticular wax in numerous plant species. Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in crop improvement and the development of novel bio-inspired materials and pharmaceuticals. This document provides a detailed overview of the enzymatic steps, key genes, quantitative data, and experimental methodologies pertinent to the study of 1-nonacosanol biosynthesis.

The Biosynthetic Pathway of 1-Nonacosanol

The synthesis of 1-nonacosanol is a multi-stage process that begins with the de novo synthesis of C16 and C18 fatty acids in the plastids of epidermal cells. These fatty acids are then transported to the endoplasmic reticulum (ER) where they undergo elongation and subsequent modification. The overall pathway can be broadly divided into two major parts: the elongation of fatty acids to form the C29 precursor and the reduction of this precursor to 1-nonacosanol.

Elongation of Very-Long-Chain Fatty Acids (VLCFAs)

The elongation of fatty acids is carried out by a multienzyme complex known as the Fatty Acid Elongase (FAE) or elongase complex.[1][2] This complex iteratively adds two-carbon units from malonyl-CoA to an acyl-CoA primer, extending the carbon chain. The synthesis of the C29 acyl-CoA precursor for 1-nonacosanol involves multiple cycles of this four-step process:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA. The specificity of the KCS enzyme is a key determinant of the final chain length of the VLCFA.[2]

-

Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR) to a β-hydroxyacyl-CoA.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) reduces the enoyl-CoA to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.[1]

This cycle is repeated until the C29 acyl-CoA is synthesized.

The Acyl-Reduction Pathway: Formation of 1-Nonacosanol

Once the C29 acyl-CoA precursor is formed, it enters one of two major modification pathways: the acyl-reduction pathway for the synthesis of primary alcohols and wax esters, or the decarbonylation pathway for the synthesis of aldehydes, alkanes, secondary alcohols, and ketones. The formation of 1-nonacosanol occurs via the acyl-reduction pathway.[3]

The key enzymatic step in this pathway is the reduction of the fatty acyl-CoA to a primary alcohol. This reaction is catalyzed by a family of enzymes known as fatty acyl-CoA reductases (FARs) .[1][3] In the model plant Arabidopsis thaliana, the gene CER4 encodes an alcohol-forming FAR that is crucial for the production of primary alcohols in the cuticular wax.[1] However, studies on cer4 mutants have shown that while the synthesis of C24 to C28 alcohols is significantly reduced, C30 alcohol production persists, suggesting the involvement of at least one other FAR enzyme with specificity for very-long-chain acyl-CoAs.[1][4] It is therefore likely that a specific FAR, potentially a homolog or paralog of CER4, is responsible for the reduction of the C29 acyl-CoA to 1-nonacosanol.

The overall reaction catalyzed by the FAR is:

C29-Acyl-CoA + 2 NADPH + 2 H+ → 1-Nonacosanol + 2 NADP+ + CoASH

The synthesized 1-nonacosanol is then exported from the ER to the plasma membrane and subsequently to the plant surface, where it integrates into the epicuticular wax layer.

Quantitative Data on 1-Nonacosanol and Related Compounds

The composition of cuticular wax, including the abundance of 1-nonacosanol, varies significantly between plant species, organs, and developmental stages, and is also influenced by environmental conditions. The following table summarizes the composition of primary alcohols in the stem wax of Arabidopsis thaliana as a representative example.

| Carbon Chain Length | Compound Class | Abundance in Wild-Type Arabidopsis thaliana Stem Wax (%)[5] |

| C24 | Primary Alcohol | 1.2 ± 0.2 |

| C26 | Primary Alcohol | 10.5 ± 0.8 |

| C28 | Primary Alcohol | 4.8 ± 0.4 |

| C29 | Primary Alcohol | Trace amounts (often below detection limits in wild-type stems) |

| C30 | Primary Alcohol | 2.1 ± 0.2 |

Note: While 1-nonacosanol is a known component of plant wax, its abundance in the commonly studied wild-type Arabidopsis (Columbia ecotype) stems is very low. Other plant species may exhibit significantly higher proportions of this alcohol.

Experimental Protocols

The study of 1-nonacosanol biosynthesis requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

Cuticular Wax Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of cuticular waxes from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Chloroform (HPLC grade)

-

n-tetracosane (internal standard)

-

Nitrogen gas stream

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Wax Extraction:

-

Excise fresh plant tissue and record its surface area or fresh weight.

-

Submerge the tissue in chloroform containing a known amount of n-tetracosane (e.g., 10 µg) for 30-60 seconds at room temperature.

-

Carefully remove the plant tissue from the solvent.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

-

-

Derivatization:

-

To the dried wax residue, add 20 µL of pyridine and 20 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 100°C for 15 minutes to convert the primary alcohols to their trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 280°C.

-

Oven Program: Initial temperature of 80°C for 2 minutes, then ramp at 15°C/min to 200°C, hold for 1 minute, then ramp at 10°C/min to 320°C, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-750.

-

-

-

Quantification:

-

Identify the peak corresponding to the TMS ether of 1-nonacosanol based on its retention time and mass spectrum.

-

Quantify the amount of 1-nonacosanol by comparing its peak area to that of the internal standard (n-tetracosane).

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the transcript levels of genes involved in 1-nonacosanol biosynthesis.

Materials:

-

Plant tissue (e.g., epidermis-rich tissues)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse)

-

Reference gene primers (e.g., for Actin or Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.

-

-

Primer Design:

-

Design primers for the target genes (e.g., homologs of CER4 or other candidate FARs) and a stable reference gene. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR in a real-time PCR detection system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

Melt curve analysis to verify the specificity of the amplicon.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target genes using the 2^-ΔΔCt method.

-

Visualizations of Pathways and Workflows

Biosynthesis Pathway of 1-Nonacosanol

Caption: Biosynthesis pathway of 1-nonacosanol in plant cuticular wax.

Experimental Workflow for 1-Nonacosanol Analysis

Caption: Experimental workflow for the analysis of 1-nonacosanol.

Conclusion and Future Perspectives

The biosynthesis of 1-nonacosanol is an integral part of the formation of the protective cuticular wax layer in plants. While the general pathway involving fatty acid elongation and subsequent reduction via the acyl-reduction pathway is well-established, the specific enzymes, particularly the fatty acyl-CoA reductase responsible for the synthesis of this C29 alcohol, require further investigation. The methodologies outlined in this guide provide a robust framework for researchers to explore the nuances of 1-nonacosanol biosynthesis. Future research, leveraging advanced techniques such as CRISPR-Cas9 for targeted gene knockout and detailed proteomic analyses, will be instrumental in identifying the precise enzymatic players and regulatory networks governing the production of 1-nonacosanol. A deeper understanding of this pathway not only enhances our fundamental knowledge of plant biology but also opens avenues for the biotechnological manipulation of cuticular wax composition to improve crop resilience and develop novel, sustainable biomaterials.

References

- 1. CER4 Encodes an Alcohol-Forming Fatty Acyl-Coenzyme A Reductase Involved in Cuticular Wax Production in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Nonacosanol | C29H60O | CID 243696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-Nonacosanol (CAS Number 6624-76-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonacosanol, a 29-carbon saturated long-chain primary fatty alcohol, is a naturally occurring compound found in various plant waxes. Its chemical structure consists of a long aliphatic chain with a terminal hydroxyl group, rendering it amphipathic. This unique characteristic contributes to its diverse, albeit still emerging, biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, natural occurrence, synthesis, and reported biological activities of 1-Nonacosanol, with a focus on experimental details to support further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Nonacosanol is fundamental for its application in research and potential therapeutic development. These properties influence its solubility, formulation, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 6624-76-6 | [1][2] |

| Molecular Formula | C₂₉H₆₀O | [1][2][3][4] |

| Molecular Weight | 424.79 g/mol | [1][2][3][4] |

| Appearance | White, waxy solid | |

| Melting Point | 84.6 °C (357.75 K) | [3] |

| Boiling Point (Calculated) | 508.95 °C at 760 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents. | |

| Density (Calculated) | 0.829 g/cm³ | |

| logP (Octanol-Water Partition Coefficient) (Calculated) | 12.3 |

Natural Occurrence and Extraction

1-Nonacosanol is a component of the epicuticular wax of various plants, serving as a protective barrier against environmental stressors.

Natural Sources:

-

Agave sisalana (Sisal): The leaves of the sisal plant are a known source of 1-Nonacosanol.

-

Eclipta alba (False Daisy): This medicinal herb has been reported to contain 1-Nonacosanol.[1]

-

Sabia parviflora : This plant is another documented natural source of the compound.[1]

General Extraction Protocol from Plant Material

Experimental Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of 1-Nonacosanol.

Methodology:

-

Drying and Grinding: The plant material (e.g., leaves) is first washed, dried to remove moisture, and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a nonpolar solvent such as hexane or chloroform, typically using a Soxhlet apparatus, for several hours. This process dissolves the epicuticular waxes.

-

Concentration: The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude wax extract.

-

Saponification: The crude wax extract is saponified by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide). This process hydrolyzes any esters present, leaving the fatty alcohols in the unsaponifiable fraction.

-

Isolation of Unsaponifiable Matter: The saponified mixture is then diluted with water and extracted with a nonpolar solvent (e.g., diethyl ether or hexane). The organic layer, containing the unsaponifiable matter (including 1-Nonacosanol), is separated, washed, and dried.

-

Chromatographic Purification: The unsaponifiable fraction is further purified using column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing pure 1-Nonacosanol are combined, the solvent is evaporated, and the compound is further purified by crystallization from a suitable solvent (e.g., methanol or acetone).

Synthesis

While natural extraction is a common source, chemical synthesis provides an alternative route to obtain 1-Nonacosanol, particularly for achieving high purity. A general approach for the synthesis of long-chain fatty alcohols involves the reduction of the corresponding fatty acid or its ester.

Synthetic Workflow

Caption: A simplified synthetic route to 1-Nonacosanol.

Experimental Protocol for Reduction of Nonacosanoic Acid:

-

Reaction Setup: A solution of nonacosanoic acid in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent Addition: A solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same anhydrous solvent is added dropwise to the nonacosanoic acid solution with stirring. The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until all the starting material has been consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to decompose the excess LiAlH₄ and the aluminum salts.

-

Workup and Purification: The resulting mixture is filtered, and the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the resulting crude 1-Nonacosanol is purified by recrystallization or column chromatography.

Biological Activities and Potential Applications

The biological activities of 1-Nonacosanol are an area of growing interest. While specific studies on 1-Nonacosanol are limited, research on long-chain fatty alcohols suggests potential in several therapeutic areas.

Antimicrobial Activity

Long-chain fatty alcohols have been reported to exhibit antimicrobial properties. While no specific studies detailing the antimicrobial activity of 1-Nonacosanol were identified, a general protocol for assessing such activity is provided below.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: A stock solution of 1-Nonacosanol is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Bacterial/Fungal Culture: The test microorganism (bacterial or fungal strain) is cultured in an appropriate broth medium to the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Serial Dilutions: Serial twofold dilutions of the 1-Nonacosanol stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of 1-Nonacosanol that completely inhibits the visible growth of the microorganism.

Cytotoxic Activity

The potential of long-chain fatty alcohols to exhibit cytotoxic effects against cancer cell lines is an active area of investigation. A standard protocol for evaluating the in vitro cytotoxicity of a compound is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 1-Nonacosanol (dissolved in a suitable solvent like DMSO and then diluted in the culture medium) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the same concentration of DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and the plates are incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Future Directions

The current body of literature on 1-Nonacosanol (CAS 6624-76-6) highlights a significant opportunity for further research. While its physicochemical properties are reasonably well-documented, its biological activities and potential therapeutic applications remain largely unexplored. Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of the antimicrobial, anti-inflammatory, and cytotoxic activities of pure 1-Nonacosanol against a broad range of pathogens and cancer cell lines is warranted.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities is crucial. This could involve investigating its effects on cell membrane integrity, enzyme activities, or specific signaling pathways.

-

In Vivo Studies: Promising in vitro findings should be validated through well-designed in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety.

-

Formulation Development: Given its lipophilic nature, developing suitable drug delivery systems could enhance the bioavailability and therapeutic potential of 1-Nonacosanol.

Conclusion

1-Nonacosanol is a long-chain fatty alcohol with well-defined physicochemical properties and a natural origin. While its biological potential is suggested by studies on related compounds, specific and in-depth research on 1-Nonacosanol itself is currently lacking. This technical guide provides a foundation of available knowledge and outlines standard experimental protocols to facilitate and encourage further investigation into the pharmacological properties and potential therapeutic applications of this intriguing natural product. The detailed methodologies and structured data presentation aim to serve as a valuable resource for researchers dedicated to the exploration of novel bioactive compounds.

References

The Pharmacological Potential of 1-Nonacosanol: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nonacosanol, a 29-carbon saturated fatty alcohol, is a naturally occurring compound found in various plants.[1][2] Despite its presence in the botanical world, a comprehensive review of the scientific literature reveals a significant scarcity of research on its specific pharmacological activities. This technical guide aims to consolidate the currently available information on 1-Nonacosanol, address the existing knowledge gaps, and provide context by examining the activities of structurally related long-chain fatty alcohols. While detailed quantitative data, experimental protocols, and signaling pathways for 1-Nonacosanol are largely absent from published research, this paper will present the available safety information and contextual data from similar molecules to guide future research endeavors.

Introduction to 1-Nonacosanol

1-Nonacosanol (C29H60O) is a very-long-chain saturated fatty alcohol.[1] Its chemical structure consists of a 29-carbon aliphatic chain with a terminal hydroxyl group. It has been identified in plants such as Agave sisalana (sisal).[2] While the biological functions of many long-chain fatty alcohols are subjects of ongoing research, specific pharmacological investigations into 1-Nonacosanol are notably limited.

Safety and Toxicology

A primary consideration for any potential pharmacological agent is its safety profile. According to available safety data sheets, 1-Nonacosanol is not classified as a hazardous substance.[3] There is currently no evidence to suggest significant oral, dermal, or inhalation toxicity.[4] However, it is important to note that the absence of comprehensive toxicological studies means that a full safety profile has not been established.

Potential Pharmacological Activities: A Contextual Analysis

Due to the lack of direct studies on 1-Nonacosanol, this section will explore the pharmacological activities of other long-chain fatty alcohols to provide a potential framework for future research on this molecule. It is crucial to emphasize that the following data pertains to alcohols with different chain lengths and should not be directly extrapolated to 1-Nonacosanol.

Antibacterial Activity of Long-Chain Fatty Alcohols

Research has indicated that the chain length of long-chain fatty alcohols plays a critical role in their antibacterial efficacy. A study investigating the antibacterial activity of a series of straight-chain fatty alcohols (from 1-octanol, C8, to 1-heptadecanol, C17) against Staphylococcus aureus provides valuable insights.

The study demonstrated that antibacterial activity is dependent on the carbon chain length, with the most potent activity observed for alcohols with 12 to 15 carbons.[5][6] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values from this study are summarized in the table below.

| Fatty Alcohol | Carbon Chain Length | MIC (µg/mL) | MBC (µg/mL) |

| 1-Octanol | C8 | 256 | 256 |

| 1-Nonanol | C9 | 64 | 128 |

| 1-Decanol | C10 | 32 | 64 |

| 1-Undecanol | C11 | 16 | 32 |

| 1-Dodecanol | C12 | 8 | 16 |

| 1-Tridecanol | C13 | 4 | 8 |

| 1-Tetradecanol | C14 | 4 | 8 |

| 1-Pentadecanol | C15 | 4 | 8 |

| 1-Hexadecanol | C16 | 256 | ≥ 512 |

| 1-Heptadecanol | C17 | ≥ 512 | ≥ 512 |

| (Data sourced from a study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus)[6] |

The mechanism of action for the shorter of these long-chain fatty alcohols (1-nonanol, 1-decanol, and 1-undecanol) was suggested to involve membrane-damaging activity.[5] In contrast, 1-dodecanol and 1-tridecanol, which showed the highest activity, did not appear to function through membrane damage, indicating a different mode of action.[5] Given that 1-Nonacosanol has a significantly longer carbon chain (C29), its antibacterial properties, if any, might differ substantially from those presented here.

Other Potential Activities (Antioxidant, Anti-inflammatory, Anticancer)

There is no specific data available in the scientific literature regarding the antioxidant, anti-inflammatory, or anticancer activities of 1-Nonacosanol. While other long-chain fatty alcohols and related lipids have been investigated for these properties, the direct relevance to 1-Nonacosanol remains unknown. Future research is needed to explore these potential pharmacological avenues.

Experimental Protocols and Methodologies

A critical component of a technical guide is the detailing of experimental protocols. However, due to the absence of published studies on the pharmacological activities of 1-Nonacosanol, specific, validated protocols for assessing its bioactivity are not available.

For future investigations, researchers could adapt standard assays used for evaluating the pharmacological activities of other lipophilic molecules. A general workflow for such an investigation is proposed below.

Caption: Proposed experimental workflow for investigating the pharmacological activities of 1-Nonacosanol.

Signaling Pathways

Currently, there is no information available in the scientific literature describing the interaction of 1-Nonacosanol with any biological signaling pathways. Elucidating these interactions would be a crucial step in understanding its potential pharmacological effects and mechanism of action.

Conclusion and Future Directions

The pharmacological profile of 1-Nonacosanol remains largely unexplored. While it is a known natural product with a defined chemical structure, there is a significant lack of research into its biological activities. The available data suggests it has a low toxicity profile, which is a positive attribute for a potential therapeutic agent.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of pure 1-Nonacosanol for a range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

-

Mechanistic Studies: For any identified activities, subsequent studies should aim to elucidate the underlying mechanisms of action and identify the relevant cellular and molecular targets.

-

In Vivo Studies: Following promising in vitro results, well-designed animal studies will be necessary to evaluate the efficacy and safety of 1-Nonacosanol in a physiological context.

References

- 1. 1-Nonacosanol | C29H60O | CID 243696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Nonacosanol - Wikipedia [en.wikipedia.org]

- 3. carlroth.com [carlroth.com]

- 4. 1-nonacosanol, 6624-76-6 [thegoodscentscompany.com]

- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

This technical guide provides an in-depth review of the existing scientific literature on 1-nonacosanol and the broader class of related long-chain aliphatic alcohols known as polycosanols. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry, biological activity, and therapeutic potential of these natural compounds. The guide covers their mechanisms of action, summarizes quantitative data from various studies, details common experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to 1-Nonacosanol and Policosanols

Policosanol (PC) is a collective term for a mixture of high-molecular-weight primary aliphatic alcohols with chain lengths ranging from 24 to 34 carbons.[1] These compounds are derived from the waxes of various plants, such as sugarcane (Saccharum officinarum), rice bran (Oryza sativa), and wheat germ (Triticum aestivum), as well as from beeswax.[1][2] The most common constituents of these mixtures include octacosanol (C28), triacontanol (C30), hexacosanol (C26), and tetracosanol (C24).[1] 1-Nonacosanol (C29) is another significant component found in various natural sources.[3]

Initially recognized for their lipid-lowering effects, polycosanols have garnered increasing attention for a range of pharmacological properties, including anti-inflammatory, antioxidant, antiplatelet, and neuroprotective activities.[1][4] This guide synthesizes the current understanding of these compounds, with a focus on their molecular mechanisms and the experimental evidence supporting their potential therapeutic applications.

Chemistry and Physical Properties

1-Nonacosanol is a straight-chain saturated fatty alcohol with the chemical formula C₂₉H₆₀O.[3] Like other polycosanols, it is a waxy, solid substance at room temperature with low solubility in water but soluble in organic solvents.

Table 1: Physical and Chemical Properties of 1-Nonacosanol

| Property | Value | Reference |

| Molecular Formula | C₂₉H₆₀O | [5] |

| Molecular Weight | 424.8 g/mol | [3] |

| IUPAC Name | Nonacosan-1-ol | [3] |

| CAS Number | 6624-76-6 | [3] |

| Appearance | Waxy Solid | N/A |

| Melting Point | 83.5-84.5 °C | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Insoluble in water; Soluble in hot organic solvents | N/A |

Biological Activities and Mechanisms of Action

Policosanols exert their biological effects through multiple pathways. The most extensively studied mechanisms are related to their impact on lipid metabolism and inflammation.

Lipid Metabolism and Cholesterol Regulation

The primary mechanism attributed to the cholesterol-lowering effect of polycosanols is the indirect inhibition of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6][7] Unlike statins, which directly compete with the HMG-CoA substrate, polycosanols are thought to regulate the enzyme's activity at a transcriptional or post-transcriptional level, potentially through the activation of AMP-activated protein kinase (AMPK).[1][8] Activation of AMPK leads to the suppression of HMG-CoA reductase activity, resulting in decreased cholesterol synthesis in the liver.[1][6] Clinical trials have demonstrated that supplementation with sugarcane-derived polycosanols can lead to a significant reduction in low-density lipoprotein (LDL) cholesterol.[9]

Anti-inflammatory Effects

Policosanols have demonstrated significant anti-inflammatory properties.[10] This activity is primarily mediated through the inhibition of key pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][10] By interfering with these cascades, polycosanols can suppress the expression and production of various inflammatory mediators, such as:

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11][12]

-

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6]

The inhibition of NF-κB activation prevents its translocation to the nucleus, thereby blocking the transcription of genes that encode for these pro-inflammatory molecules.[6] This mechanism is central to its observed effects in models of inflammatory pain and edema.[11][13]

Quantitative Data Summary

The efficacy of polycosanols has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings from the literature.

Table 2: Summary of Selected Clinical Trials on Policosanol and Hypercholesterolemia

| Study Population | Dosage (mg/day) | Duration | Change in LDL-C (%) | Change in HDL-C (%) | Reference |

| Hypercholesterolemic Postmenopausal Women | 5 - 10 | 8 weeks | -18.9 to -24.4 | +12.9 to +15.5 | [9] |

| Senile and Elderly Patients with Hyperlipidemia | 10 | 16 weeks | -22.1 | +10.2 | [14] |

| General Hypercholesterolemic Subjects | 2 - 40 | Various | Variable reductions reported | Variable increases reported | [9] |

Table 3: Summary of Preclinical Anti-inflammatory Effects of Policosanols/Constituents

| Compound | Model | Dosage/Concentration | Key Effect | Reference |

| Octacosanol | Carrageenan-induced pleurisy (mice) | 5, 10, 20 mg/kg | Reduced total leukocyte and neutrophil influx; Reduced TNF-α levels | [11] |

| Octacosanol | Acetic acid-induced pain (mice) | 5, 10, 20 mg/kg | Significant inhibition of pain response | [11] |

| 1,8-Cineole | Carrageenan-induced paw edema (rats) | 400 mg/kg | 46% reduction in paw edema | [15] |

| Various | LPS-stimulated macrophages | N/A | Inhibition of IL-1β, IL-6, TNF-α, COX-2, iNOS | [15] |

Experimental Protocols

Standardized methodologies are crucial for the reliable study of polycosanols. This section details common protocols for their extraction, analysis, and biological evaluation.

Extraction and Purification from Natural Sources

A widely used method for extracting polycosanols from plant waxes involves saponification to cleave the ester bonds that link the fatty alcohols to fatty acids.

Protocol: Saponification and Solvent Extraction

-

Sample Preparation: The raw material (e.g., rice bran wax, sugarcane wax) is dried and milled to increase surface area.[2]

-

Saponification: The milled sample is refluxed with an alcoholic solution of a strong base, typically 1.0 M potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol, for 2-4 hours at 80-85°C.[2] This hydrolysis reaction frees the long-chain alcohols.

-

Extraction: After cooling, the mixture is diluted with water and the unsaponifiable matter (containing the polycosanols) is extracted with an organic solvent such as n-heptane or hexane.[16]

-

Washing: The organic layer is washed with water to remove residual base and soaps.

-

Precipitation & Crystallization: The organic solvent is partially evaporated, and the concentrated solution is cooled (e.g., to 4°C) to precipitate the polycosanols.[16] The resulting crystals are filtered and dried.

-

Purification: Further purification can be achieved through recrystallization or silica gel column chromatography.[16]

Analytical Characterization

Gas Chromatography (GC) is the most common technique for the separation and quantification of individual polycosanol components.

Protocol: GC-MS Analysis

-

Derivatization: Due to their low volatility, polycosanols require derivatization prior to GC analysis. A common method is silylation, where the sample is reacted with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.[17]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) is used.[17][18] A capillary column suitable for high-temperature analysis, such as a DB-5 or equivalent, is employed.[17]

-

Chromatographic Conditions:

-

Injector Temperature: ~300°C

-

Oven Program: A temperature gradient is programmed, for example, starting at 200°C and ramping up to 320°C to elute the long-chain alcohols.[18]

-

Carrier Gas: Helium or Hydrogen.

-

-

Quantification: Individual polycosanols are identified by comparing their retention times and mass spectra to those of authentic standards. Quantification is typically performed using an internal standard, such as dinonyl phthalate (DNP) or cholestane.[17][18]

In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model is a standard and widely used acute inflammation assay to screen for anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Wistar or Sprague-Dawley rats are used. They are fasted overnight before the experiment but allowed access to water.

-

Grouping: Animals are divided into groups: a negative control (vehicle), a positive control (e.g., indomethacin, 5-10 mg/kg), and test groups receiving different doses of the polycosanol extract.

-

Administration: The test compound or control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12][13]

-

Calculation: The percentage of edema inhibition is calculated for each group relative to the negative control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Safety and Toxicology

Policosanols are generally considered safe and well-tolerated. Clinical trials using doses up to 40 mg/day have not reported significant adverse effects.[9] The primary safety concern noted is a potential for increased bleeding time due to antiplatelet effects, which warrants caution in individuals taking anticoagulant or antiplatelet medications.[19] Acute toxicity studies have shown a very high LD₅₀, indicating a low potential for acute toxicity.[12]

Conclusion

1-Nonacosanol and its related polycosanols are bioactive compounds with significant therapeutic potential, particularly in the management of hypercholesterolemia and inflammatory conditions. Their mechanisms of action, centered on the regulation of HMG-CoA reductase and the inhibition of the NF-κB signaling pathway, are well-supported by preclinical evidence. While clinical data strongly supports their lipid-lowering effects, further large-scale, placebo-controlled trials are needed to fully elucidate their efficacy for other indications and to establish optimal dosing regimens. The standardized experimental protocols outlined in this guide provide a framework for future research aimed at unlocking the full potential of these promising natural products in drug development and nutraceutical applications.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijfe.org [ijfe.org]

- 3. 1-Nonacosanol | C29H60O | CID 243696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. ijpras.com [ijpras.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpras.com [ijpras.com]

- 11. Antinociceptive and anti-inflammatory effects of octacosanol from the leaves of Sabicea grisea var. grisea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of acute and chronic anti-inflammatory potential of Quercus leucotrichophora A. Camus extracts in Wistar rats: A mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. matec-conferences.org [matec-conferences.org]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

1-Nonacosanol: A Technical Guide to its Safety and Toxicity Profile

Disclaimer: This document provides a comprehensive overview of the currently available safety and toxicity information for 1-nonacosanol. It is intended for researchers, scientists, and drug development professionals. A significant data gap exists in the scientific literature regarding the specific toxicology of 1-nonacosanol. Much of the information presented herein is extrapolated from studies on similar long-chain aliphatic alcohols and natural sources containing this compound. Direct, comprehensive toxicological studies on isolated 1-nonacosanol are scarce.

Introduction

1-Nonacosanol is a straight-chain, 29-carbon primary fatty alcohol with the chemical formula C₂₉H₆₀O. It is a waxy solid at room temperature and is found naturally in various plants, including sisal (Agave sisalana) and the medicinal herb Eclipta alba. As a component of policosanol, a mixture of long-chain fatty alcohols derived from sources like sugar cane wax, it has been consumed as a dietary supplement. Despite its presence in natural products and supplements, a detailed and specific toxicological profile for 1-nonacosanol has not been well-established. This guide aims to synthesize the available direct and indirect evidence to provide a current understanding of its safety.

Physicochemical Properties

A summary of the key physicochemical properties of 1-nonacosanol is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₉H₆₀O |

| Molecular Weight | 424.8 g/mol |

| CAS Number | 6624-76-6 |

| Appearance | Waxy solid |

| Melting Point | 83-85 °C |

| Boiling Point | 435.9 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Toxicological Data

Acute Toxicity

No specific LD₅₀ (median lethal dose) has been determined for 1-nonacosanol. However, studies on long-chain fatty alcohols generally indicate a low order of acute toxicity. For fatty alcohols with chain lengths of C18 and above, the oral LD₅₀ in rats is typically greater than 2000 mg/kg, and dermal LD₅₀s are also high, suggesting low toxicity via these routes of exposure.[1][2]

Some studies have investigated the acute toxicity of plant extracts containing 1-nonacosanol. It is important to note that these extracts contain a multitude of other compounds, and the observed toxicity cannot be attributed solely to 1-nonacosanol.

Table 2: Acute Toxicity Data for Natural Extracts Containing 1-Nonacosanol

| Source | Extract Type | Species | Route | LD₅₀ | Reference |

| Eclipta alba | Aqueous leaf extract | Mouse | Oral | 2316.63 mg/kg | [3] |

| Eclipta alba | Aqueous extract | Mouse | Oral | 7.841 g/kg | [4] |

| Eclipta alba | Aqueous extract | Mouse | Intravenous | 302.8 mg/kg | [4] |

| Eclipta alba | Aqueous extract | Mouse | Intraperitoneal | 328.3 mg/kg | [4] |

| Agave sisalana | Aqueous leaf extract | Rat | Oral | > 400 mg/kg (No mortality) | [5] |

Sub-chronic and Chronic Toxicity

Dedicated sub-chronic or chronic toxicity studies on 1-nonacosanol were not identified. For the broader class of long-chain aliphatic alcohols (C6-C22), repeated dose studies indicate a low order of sub-chronic toxicity.[1]

Genotoxicity

The weight of evidence from existing data on long-chain aliphatic alcohols suggests they are not genotoxic.[1] No specific genotoxicity studies on 1-nonacosanol have been reported.

Carcinogenicity

There are no studies available on the carcinogenic potential of 1-nonacosanol.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of 1-nonacosanol are lacking. For the category of long-chain aliphatic alcohols, the available data do not indicate a potential for adverse effects on fertility or development.[1] However, some studies on extracts from Agave sisalana, a plant containing 1-nonacosanol, have suggested potential reproductive toxicity in male rats, including changes in organ weights and testicular histopathology.[6] It is crucial to reiterate that these effects cannot be directly attributed to 1-nonacosanol due to the complex chemical composition of the extracts.

Safety Information from Related Compounds: Policosanol

1-Nonacosanol is a component of policosanol, a dietary supplement. Human studies on policosanol, typically at doses of 5-80 mg daily for up to 3 years, have generally found it to be well-tolerated.[7] Reported side effects are mild and may include headache, insomnia, dizziness, upset stomach, skin redness, and weight loss.[7] Policosanol may have antiplatelet effects and could slow blood clotting, and it may also lower blood pressure.[7][8]

Experimental Protocols

As no specific toxicological studies for 1-nonacosanol are available, this section provides a generalized experimental workflow for assessing the acute oral toxicity of a novel substance, based on standard OECD guidelines.

Potential Signaling Pathways

There is no direct evidence linking 1-nonacosanol to specific signaling pathways related to toxicity. Given the general lack of toxicity of long-chain alcohols, it is plausible that they do not significantly interact with major toxicity-related signaling pathways at typical exposure levels. The diagram below illustrates a logical relationship for the general safety assessment of a compound like 1-nonacosanol, highlighting the reliance on read-across from similar molecules in the absence of direct data.

Conclusion

Based on the available evidence from the broader category of long-chain aliphatic alcohols and its presence in generally well-tolerated natural products and supplements, 1-nonacosanol is expected to have a low toxicity profile. However, the absence of direct, comprehensive toxicological studies on the purified compound represents a significant knowledge gap. The potential for reproductive toxicity suggested by studies on Agave sisalana extracts, although not directly attributable to 1-nonacosanol, warrants caution and highlights the need for further research. For a definitive safety and toxicity profile, dedicated studies following standardized guidelines are required.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and histopathological effects on liver due to acute oral toxicity of aqueous leaf extract of Ecliptaalba on female Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjsir.org [pjsir.org]

- 5. academicjournals.org [academicjournals.org]

- 6. Toxicity of the extracts of sisal waste, obtained from decortications of the Agave sisalana | PDF [slideshare.net]

- 7. Policosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. droracle.ai [droracle.ai]

Unraveling the History and Isolation of 1-Nonacosanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonacosanol, a long-chain saturated fatty alcohol, has garnered interest within the scientific community for its presence in various natural sources and its potential biological activities. This technical guide provides an in-depth exploration of the discovery and history of 1-nonacosanol isolation, presenting a compilation of historical and contemporary methodologies. It aims to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and a historical perspective on the evolving techniques for the extraction and characterization of this compound. While the precise first isolation of 1-nonacosanol from a natural source remains to be definitively pinpointed in readily available literature, this guide synthesizes the earliest available data and outlines the general trajectory of its scientific discovery.

Introduction: The Emergence of a Long-Chain Fatty Alcohol

1-Nonacosanol (CH₃(CH₂)₂₈OH) is a 29-carbon straight-chain primary fatty alcohol. Its presence has been documented in a variety of plant species, most notably in the epicuticular waxes. Early phytochemical investigations of various plants likely led to its initial, albeit perhaps not explicitly named, isolation. The history of its discovery is intertwined with the broader exploration of the chemical constituents of medicinal plants and the development of analytical techniques capable of separating and identifying high-molecular-weight lipids.

While a singular, celebrated "discovery" of 1-nonacosanol is not prominent in the historical scientific record, its identification is a result of the systematic work of numerous phytochemists throughout the 20th century. One of the earliest and most significant pieces of data concerning the physical properties of 1-nonacosanol comes from a 1952 study by Stallberg, Stallberg-Stenhagen, and Stenhagen, which reported its melting point. This suggests that the compound had been synthesized or isolated and characterized by this time.

Natural Occurrence of 1-Nonacosanol

1-Nonacosanol has been identified as a chemical constituent in a diverse range of plant species. Notable examples include:

-

Eclipta alba (L.) Hassk. (Bhringraj): This medicinal herb, belonging to the Asteraceae family, is frequently cited as a source of 1-nonacosanol, along with other long-chain fatty alcohols like heptacosanol and hentriacontanol.[1][2][3][4][5]

-

Agave sisalana Perrine (Sisal): The epicuticular wax of this plant, known for its fiber production, also contains 1-nonacosanol.

-

Sabia parviflora Wall.: This plant is another documented natural source of 1-nonacosanol.

The presence of 1-nonacosanol in the cuticular wax of plants suggests a role in protecting the plant from environmental stressors, such as water loss and UV radiation.

Historical and Modern Isolation Methodologies

The isolation of 1-nonacosanol from its natural sources has evolved with advancements in extraction and chromatographic techniques. Early methods were often laborious and yielded smaller quantities of the pure compound.

Early Isolation Techniques (Pre-1970s): A General Workflow

Historical methods for the isolation of long-chain fatty alcohols from plant waxes generally followed a multi-step process. The following workflow represents a likely approach used in the mid-20th century.

Caption: Historical workflow for the isolation of 1-nonacosanol.

Detailed Protocol (Hypothetical Reconstruction based on common historical practices):

-

Plant Material Preparation: The plant material (e.g., aerial parts of Eclipta alba) would be air-dried in the shade and then coarsely powdered.

-

Solvent Extraction: The powdered material would be exhaustively extracted with a nonpolar solvent like petroleum ether or hexane in a Soxhlet apparatus for several hours. This step extracts the lipids, including waxes.

-

Concentration: The solvent from the extraction would be distilled off under reduced pressure to yield a crude, waxy extract.

-

Saponification: The crude extract would be refluxed with a solution of potassium hydroxide in ethanol for several hours. This process, known as saponification, hydrolyzes any esters, leaving the free fatty alcohols and sterols in the "unsaponifiable matter."

-

Extraction of Unsaponifiable Matter: The saponified mixture would be diluted with water and then repeatedly extracted with a solvent like diethyl ether. The combined ether extracts would contain the unsaponifiable matter.

-

Washing and Drying: The ether extract would be washed with water to remove any remaining soap and alkali, and then dried over anhydrous sodium sulfate.

-

Column Chromatography: The dried extract would be concentrated and then subjected to column chromatography over a stationary phase like alumina or silica gel.

-

Elution and Fraction Collection: The column would be eluted with a series of solvents of increasing polarity, starting with a nonpolar solvent like hexane and gradually adding a more polar solvent like chloroform or ethyl acetate. Fractions of the eluate would be collected.

-

Crystallization: The fractions containing the long-chain alcohols would be identified (e.g., by thin-layer chromatography if available, or by the formation of a waxy solid upon solvent evaporation). These fractions would then be subjected to repeated crystallization from a suitable solvent (e.g., methanol or acetone) to yield purified 1-nonacosanol.

Modern Isolation Techniques

Contemporary methods for the isolation of 1-nonacosanol offer improved efficiency, resolution, and yield. These techniques often employ more advanced chromatographic and analytical instrumentation.

Caption: Modern workflow for the isolation and analysis of 1-nonacosanol.

Detailed Protocol (Generalized Modern Approach):

-

Extraction: While traditional solvent extraction is still used, modern techniques like Supercritical Fluid Extraction (SFE) with carbon dioxide are favored for being more environmentally friendly and selective.

-

Fractionation: The crude extract is often first fractionated using techniques like solid-phase extraction (SPE) to separate different classes of compounds.

-

Chromatographic Separation: The fraction containing the long-chain alcohols is then subjected to preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., a C18 reversed-phase column or a normal-phase silica column).

-

Identification and Characterization: The purity and identity of the isolated 1-nonacosanol are confirmed using a combination of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on the retention time and mass spectrum of the compound, which can be compared to known standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl functional group.

-

Quantitative Data and Physicochemical Properties

Quantitative data on the yield of 1-nonacosanol from natural sources can vary significantly depending on the plant species, growing conditions, and the extraction and isolation methods employed. Historical records often lack precise quantitative data.

Table 1: Physicochemical Properties of 1-Nonacosanol

| Property | Value | Reference |

| Molecular Formula | C₂₉H₆₀O | - |

| Molar Mass | 424.79 g/mol | - |

| Melting Point | 84.6 °C (357.75 K) | Stallberg et al., 1952 |

| CAS Number | 6624-76-6 | - |

Biological Activity and Signaling Pathways